Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCMGHNMYVDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Boc Protection and Alkyne Formation
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Start with 2-amino-2-(trifluoromethyl)but-3-ynoic acid.
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Protect the amine with Boc₂O in THF/NaH (91% yield observed in analogous reactions).
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Esterify with methanol/H₂SO₄ to yield the methyl ester.
Advantages : Straightforward, minimal functional group interference.
Disadvantages : Requires access to the unstable alkyne-containing acid.
Route 2: Late-Stage Trifluoromethylation
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Synthesize methyl 2-(Boc-amino)but-3-ynoate via Sonogashira coupling.
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Introduce CF₃ via electrophilic trifluoromethylation (Togni reagent, Cu catalysis).
Challenges : Low regioselectivity and competing side reactions.
Analytical and Optimization Data
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, NaH, THF, 0°C → RT | 86–91% | |
| Esterification | DCC, DMAP, MeOH | 67–74% | |
| Trifluoromethylation | TMSCF₃, TBAF, DMF | 50–60% |
Key Findings :
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed cleavage, a critical step in peptide synthesis and intermediate derivatization. Key findings include:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
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Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol .
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Application : Selective deprotection enables further functionalization of the amine group (e.g., coupling with carboxylic acids or alkylation) .
Table 1: Deprotection Conditions and Outcomes
| Acid Used | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TFA | DCM | 0–25°C | 95–98 | |
| HCl (0.6 N) | MTBE | 20–35°C | 85 |
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis to carboxylic acids or transesterification under basic conditions:
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Hydrolysis : NaOH in THF/water (1:1) at 60°C yields the corresponding carboxylic acid .
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Transesterification : Ethanol with catalytic H₂SO₄ converts the methyl ester to ethyl ester .
Key Observations :
-
The trifluoromethyl group stabilizes the intermediate tetrahedral adduct during hydrolysis, enhancing reaction rates .
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Reaction selectivity is influenced by steric hindrance from the bulky trifluoromethyl group .
Alkyne Reactivity
The but-3-ynoate moiety participates in cycloaddition and coupling reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazoles under mild conditions (CuI, DMF, 25°C) .
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Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, THF) .
Table 2: Alkyne Reaction Efficiency
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CuAAC | CuI | DMF | 92 | |
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 78 |
Trifluoromethyl Group Stability
The -CF₃ group exhibits high thermal and chemical stability but participates in select reactions:
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Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., KOH, 120°C), the trifluoromethyl group directs substitution at the para position .
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Radical Reactions : Initiates cascade cyclizations in the presence of AIBN and tributyltin hydride .
Comparative Reactivity with Analogues
Table 3: Functional Group Influence on Reactivity
| Compound Modification | Reaction Rate (vs. Parent) | Key Factor |
|---|---|---|
| Trifluoromethyl → Methyl | 3× slower (Hydrolysis) | Electron-withdrawing effect |
| Alkyne → Alkene | 2× faster (CuAAC) | Strain reduction |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate exhibit promising anticancer properties. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the bioavailability of therapeutic agents. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific metabolic pathways, making it a candidate for further development in anticancer therapies .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules used in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceutical agents targeting various diseases. For instance, the tert-butoxycarbonyl (Boc) group is commonly employed in peptide synthesis, facilitating the formation of peptide bonds while protecting amine functionalities during the synthesis process .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in polymer synthesis. The presence of the trifluoromethyl group enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications. Research has shown that incorporating such compounds into polymer matrices can improve their mechanical properties and durability .
Chemical Synthesis
Synthetic Intermediates
This compound acts as a versatile synthetic intermediate in organic chemistry. Its unique functional groups allow it to participate in various reactions, including nucleophilic substitutions and cycloadditions. For example, it can be used to synthesize fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity .
Reagent for Organic Transformations
this compound is also employed as a reagent in organic transformations. Its ability to undergo selective reactions makes it useful for creating complex molecular architectures in a controlled manner. This application is particularly relevant in the development of new synthetic methodologies aimed at improving efficiency and reducing waste in chemical processes .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of cancer cell lines using derivatives of the compound | Potential for developing new cancer therapies |
| Polymer Synthesis | Enhanced thermal stability in polymer matrices containing trifluoromethyl groups | Improved material performance for industrial applications |
| Synthetic Applications | Successful use as an intermediate in synthesizing fluorinated organic compounds | Broadens the scope of synthetic chemistry techniques |
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butoxycarbonyl-protected amino group can participate in hydrogen bonding and electrostatic interactions. These properties make the compound a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Methyl 2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate
- Molecular Formula: C₁₆H₁₈F₃NO₄ (CAS: 1499) .
- Key Differences: The Boc group is replaced by a benzyloxycarbonyl (Cbz) group. Applications: The Cbz group is often used in peptide synthesis but requires harsher deprotection methods (e.g., hydrogenolysis) compared to the acid-labile Boc group .
Methyl 2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate
- Molecular Formula: C₁₇H₂₀F₃NO₅ (CAS: 1325730-41-3) .
- Key Differences: The but-3-ynoate backbone is replaced by a propanoate chain with a 4-(trifluoromethoxy)phenyl substituent. The phenyl group enables π-π interactions, enhancing binding affinity in drug-receptor interactions. The absence of a triple bond reduces reactivity toward cycloaddition reactions, limiting utility in "click chemistry" applications compared to the but-3-ynoate derivative .
2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxy Derivatives
- Molecular Formula: C₁₄H₁₈F₃NO₄ (CAS: 425) .
- Key Differences: Contains an ethoxyphenyl group instead of trifluoromethyl and Boc-protected amine. Applications: Likely used in materials science due to its aromatic and fluorinated hybrid structure .
Comparative Data Table
Biological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHFNO
- Molecular Weight : 297.27 g/mol
The structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by affecting their interaction with biological targets .
This compound exhibits various biological activities, primarily attributed to the trifluoromethyl group. This group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing its efficacy against specific biological targets.
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular functions .
- Enzyme Inhibition : The presence of the tert-butoxycarbonyl group suggests potential inhibitory effects on enzymes involved in metabolic pathways. Trifluoromethyl-containing compounds have been documented to interact with various enzymes, leading to altered enzyme activity and potential therapeutic effects .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves modulation of pro-inflammatory cytokines .
Case Studies
- Inhibition of Bacterial Secretion Systems : A study explored the effects of similar trifluoromethyl compounds on Type III secretion systems (T3SS) in bacteria. It was found that certain concentrations led to significant inhibition of bacterial virulence factors, suggesting a potential application in developing new antibacterial agents .
- Cytotoxicity Studies : In vitro assays conducted on mammalian cell lines indicated that this compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development .
Data Table: Summary of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 297.27 g/mol |
| Antimicrobial Activity | Yes (enhanced by CF) |
| Enzyme Inhibition | Potentially active |
| Anti-inflammatory Effects | Suggested |
| Cytotoxicity | Low at therapeutic doses |
Q & A
Basic: What are common synthetic routes for Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate?
Methodological Answer:
The synthesis typically involves coupling a trifluoromethyl-substituted alkyne precursor with a tert-butoxycarbonyl (Boc)-protected amine. Key steps include:
- Anhydride Activation : Using reagents like succinic anhydride or cis-1,2,3,6-tetrahydrophthalic anhydride to activate carboxylic acid intermediates, followed by coupling with Boc-protected amines under reflux in dichloromethane (CH₂Cl₂) .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity, as demonstrated in analogous syntheses of tetrahydrobenzothiophene derivatives .
- Boc Protection : The Boc group is introduced early to protect the amino group, preventing unwanted side reactions during alkyne functionalization .
Basic: How can researchers optimize the Boc protection step during synthesis?
Methodological Answer:
Optimization involves:
- Reagent Selection : Use Boc-anhydride (di-tert-butyl dicarbonate) in a non-polar solvent (e.g., THF) with catalytic DMAP to enhance reaction efficiency.
- Temperature Control : Maintain temperatures between 0–25°C to avoid premature deprotection or side reactions.
- Workup : Neutralize excess reagent with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Purity is confirmed via TLC or LC-MS .
Advanced: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of ester and Boc groups) and ~3300 cm⁻¹ (N-H of protected amine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (C₁₄H₁₈F₃NO₄: calculated 363.33 g/mol) .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The -CF₃ group:
- Electron-Withdrawing Effect : Reduces electron density at the alkyne terminus, making it less reactive toward electrophilic additions but more susceptible to nucleophilic attack at the β-carbon.
- Steric Hindrance : The bulky CF₃ group may slow down reactions at the adjacent carbon, necessitating elevated temperatures or catalysts (e.g., Pd/Cu for Sonogashira coupling) .
- Stability : Enhances metabolic stability in biological applications, as seen in structurally related spirocyclic compounds .
Advanced: How can researchers assess the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : Dissolve the compound in trifluoroacetic acid (TFA)/DCM (1:1) and monitor Boc deprotection via TLC or NMR. The Boc group typically cleaves within 1–2 hours at 25°C .
- Basic Conditions : Stir in methanol/aqueous NaOH (1M) and track ester hydrolysis by observing the disappearance of the methyl ester peak (~3.7 ppm in ¹H NMR) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures, which often exceed 150°C based on analogs .
Advanced: What strategies mitigate side reactions during alkyne functionalization?
Methodological Answer:
- Protection Schemes : Temporarily protect the alkyne with a trimethylsilyl (TMS) group to prevent unwanted polymerization or oxidation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .
- Catalytic Systems : Use Pd(PPh₃)₄/CuI for controlled coupling with aryl halides, minimizing Glaser-type alkyne dimerization .
- Low-Temperature Reactions : Conduct steps at -78°C (dry ice/acetone bath) to suppress exothermic side reactions .
Advanced: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Bioisostere Design : The trifluoromethyl group serves as a bioisostere for methyl or ethyl groups, enhancing binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Prodrug Synthesis : The Boc-protected amine and ester moiety allow controlled release of active metabolites in vivo, as seen in antiviral or anticancer prodrugs .
- Click Chemistry : The alkyne enables Huisgen cycloaddition with azides for bioconjugation or fluorescent labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
